2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide
Description
2-(4-Methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. This heterocyclic structure incorporates a seven-membered ring fused with a benzene moiety, substituted with methyl and oxo groups. The ethanesulfonamide side chain is linked to a 4-methoxyphenyl group, enhancing its electronic and steric profile. Its synthesis likely involves multi-step reactions, including sulfonylation, cyclization, and functional group modifications, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-21(2)14-28-19-10-7-16(13-18(19)23(3)20(21)24)22-29(25,26)12-11-15-5-8-17(27-4)9-6-15/h5-10,13,22H,11-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFGYOSJOVZUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide is a synthetic organic molecule with a complex structure that incorporates both aromatic and heterocyclic components. It belongs to the class of benzoxazepines and has garnered interest due to its potential medicinal applications and biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.5 g/mol. The structure features a methoxyphenyl group attached to a tetrahydrobenzoxazepine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.5 g/mol |
| Class | Benzoxazepines |
Antimicrobial Activity
Research indicates that benzoxazepine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Properties
Studies have highlighted the anticancer potential of benzoxazepines. These compounds may act by modulating pathways involved in cell proliferation and apoptosis. For example, a related compound demonstrated inhibition of cancer cell growth in vitro by inducing apoptosis through mitochondrial pathways.
Anti-inflammatory Effects
Compounds within this class have also been noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways such as NF-kB, which plays a crucial role in inflammation.
Neurotransmitter Modulation
There is evidence suggesting that certain benzoxazepines can act as modulators of neurotransmitter systems. This activity could lead to potential applications in treating neurological disorders by affecting neurotransmitter release or receptor activity.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted by Rani et al. (2014) demonstrated that benzoxazepine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the efficacy of various compounds.
- Anticancer Research : In vitro studies reported by Berest et al. (2011) showed that certain benzoxazepine derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to apoptosis induction and cell cycle arrest.
- Anti-inflammatory Mechanisms : Patel et al. (2013) explored the anti-inflammatory properties of related compounds through assays measuring cytokine levels in stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with these compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Heterocycles
The compound shares structural motifs with sulfonamide derivatives of 1,2,4-triazoles (e.g., compounds [4–15] in ). For example, compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) feature sulfonyl groups and aromatic substituents. Key differences include:
- Substituent Effects : The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with electron-withdrawing halogens (Cl, Br) in compounds. This may alter solubility and reactivity in biological systems .
Sulfonylurea Herbicides
lists sulfonylurea herbicides like metsulfuron methyl ester, which share sulfonamide functionalization but differ in core structure (1,3,5-triazine vs. benzo[b][1,4]oxazepine). Notable contrasts include:
- Solubility : The methoxy group in the target compound may increase lipophilicity compared to the polar triazine-based herbicides, affecting pharmacokinetics .
Research Findings and Data Tables
Table 1: Structural and Electronic Comparison
| Compound Class | Core Structure | Key Substituents | Electronic Effects | Potential Applications |
|---|---|---|---|---|
| Target Compound | Benzo[b][1,4]oxazepine | 4-Methoxyphenyl, methyl | Electron-donating (OCH₃) | CNS drugs, enzyme inhibitors |
| 1,2,4-Triazole Derivatives [1] | 1,2,4-Triazole | Halogens (Cl, Br), sulfonyl | Electron-withdrawing | Antifungal/antibacterial |
| Sulfonylurea Herbicides [5] | 1,3,5-Triazine | Methyl, methoxy | Polar, H-bonding | Plant growth inhibition |
Table 2: Spectral Data Comparison (IR Stretching Bands)
| Compound Type | C=O (cm⁻¹) | C=S (cm⁻¹) | NH/OH (cm⁻¹) |
|---|---|---|---|
| Target Compound (Inferred) | ~1660–1680 | N/A | ~3150–3400 |
| 1,2,4-Triazole Derivatives [1] | Absent | 1247–1255 | 3278–3414 |
| Sulfonylurea Herbicides [5] | 1700–1750 | N/A | ~3300 (NH) |
Key Insights and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
